
6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol
Overview
Description
6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol (6-TEP) is an important organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used in a variety of lab experiments due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
Trifluoromethylated Analogues of 4,5-Dihydroorotic Acid : The study by Sukach et al. (2015) explores the synthesis of trifluoromethylated analogues, highlighting the chemical versatility and potential applications of such compounds in the development of new pharmaceuticals and materials. The research demonstrates the use of trifluoromethylated pyrimidines in creating structurally novel analogues, possibly impacting drug design and synthesis (Sukach et al., 2015).
Dimerization and Hydrogen Bonding : Beijer et al. (1998) discuss the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, an attribute that can be essential in the design of supramolecular structures and materials. This study underscores the significance of pyrimidine derivatives in forming stable dimeric structures, which could have implications in nanotechnology and material sciences (Beijer et al., 1998).
Biological Applications and Potential Therapeutics
Anti-inflammatory and Analgesic Agents : The research by Muralidharan et al. (2019) on the synthesis of novel pyrimidin-2-ol derivatives and their screening for analgesic and anti-inflammatory activities illustrates the therapeutic potential of pyrimidine derivatives. These findings highlight the role of pyrimidine in developing new pharmacological agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).
COX-2 Inhibitors for Inflammation and Pain Management : Swarbrick et al. (2009) identified a series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors, showcasing the utility of pyrimidine scaffolds in creating potent and selective inhibitors for treating inflammation and pain. This research contributes to the ongoing search for more effective and safer anti-inflammatory drugs (Swarbrick et al., 2009).
Mechanism of Action
Pyrimidinamine derivatives, which 6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol is a part of, act as mitochondrial complex I electron transport inhibitors (MET I) . They have a different mode of action from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .
properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)2-4-1-5(12)11-3-10-4/h1,3H,2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVXJKPSKLSMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate](/img/structure/B1486700.png)

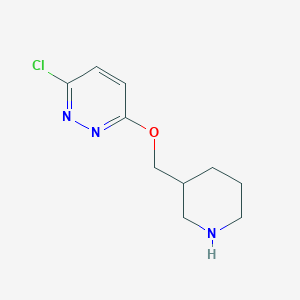
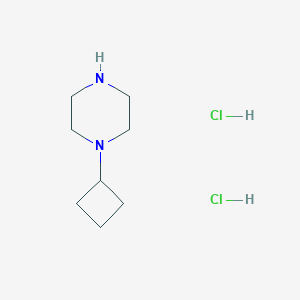


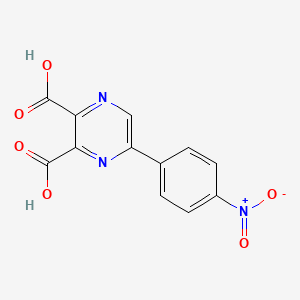
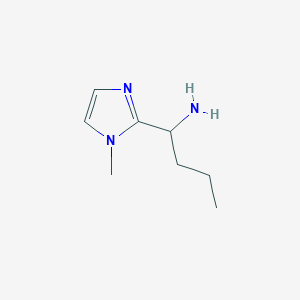



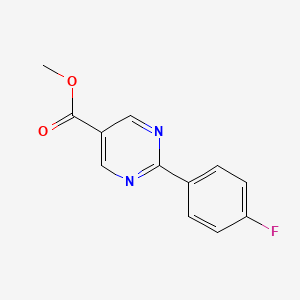

![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)